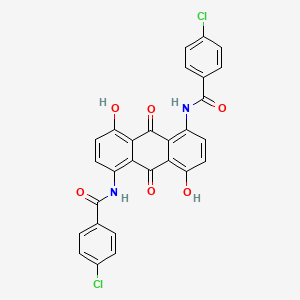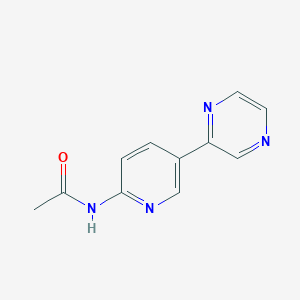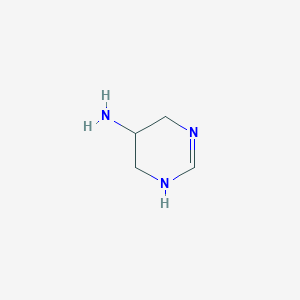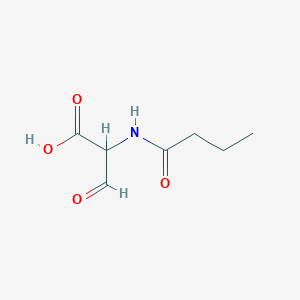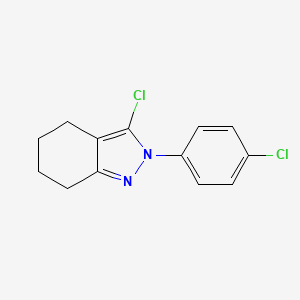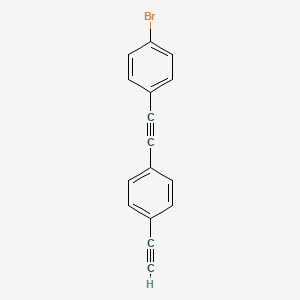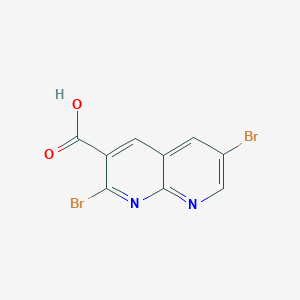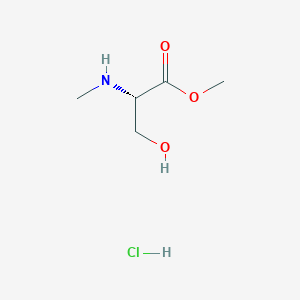
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that combines elements of indoline and naphthalene
準備方法
The synthesis of 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is reacted with a suitable naphthalene derivative under basic conditions . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.
作用機序
The mechanism of action of this compound depends on its specific application. For example, in fluorescent probes, the compound may undergo fluorescence resonance energy transfer (FRET) upon binding to a target molecule, leading to a detectable change in fluorescence . The molecular targets and pathways involved vary depending on the specific use case.
類似化合物との比較
Similar compounds include:
2,3,3-Trimethylindolenine: Used in organic synthesis and as a reactant in various chemical reactions.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in materials science and chemistry.
Compared to these compounds, 2-(2-(1,3,3-Trimethylindolin-2-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined indoline and naphthalene structure, which imparts distinct chemical and physical properties.
特性
分子式 |
C23H23NO |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(2E)-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C23H23NO/c1-23(2)19-10-6-7-11-20(19)24(3)21(23)15-14-17-13-12-16-8-4-5-9-18(16)22(17)25/h4-11,14-15H,12-13H2,1-3H3/b17-14+,21-15+ |
InChIキー |
DTPLBBMEWNNVFO-LBNBPBRMSA-N |
異性体SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC4=CC=CC=C4C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


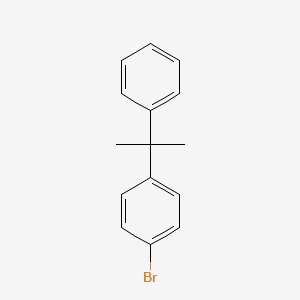
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
